8-methyl-5H-[1,2,4]triazolo[4,3-b]pyridazin-6-one
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Overview
Description
8-methyl-5H-[1,2,4]triazolo[4,3-b]pyridazin-6-one is a heterocyclic compound that belongs to the triazolopyridazine family This compound is characterized by a fused ring system consisting of a triazole ring and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-5H-[1,2,4]triazolo[4,3-b]pyridazin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-methyl-1,2,4-triazole with a suitable dicarbonyl compound, such as diethyl oxalate, in the presence of a base like sodium ethoxide. The reaction proceeds through nucleophilic substitution and cyclization to form the desired triazolopyridazine ring system .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
8-methyl-5H-[1,2,4]triazolo[4,3-b]pyridazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the triazole or pyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the triazolopyridazine ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological targets.
Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-methyl-5H-[1,2,4]triazolo[4,3-b]pyridazin-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antimicrobial or anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol
- [1,2,4]triazolo[4,3-a]quinoxaline
- [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine
Uniqueness
8-methyl-5H-[1,2,4]triazolo[4,3-b]pyridazin-6-one is unique due to its specific substitution pattern and the presence of a fused triazole-pyridazine ring system. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H6N4O |
---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
8-methyl-5H-[1,2,4]triazolo[4,3-b]pyridazin-6-one |
InChI |
InChI=1S/C6H6N4O/c1-4-2-5(11)9-10-3-7-8-6(4)10/h2-3H,1H3,(H,9,11) |
InChI Key |
FIRVTVFDFAMKQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NN2C1=NN=C2 |
Origin of Product |
United States |
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